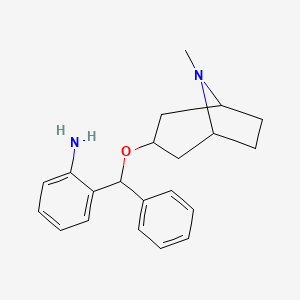

Aminobenztropine

Overview

Description

Synthesis Analysis

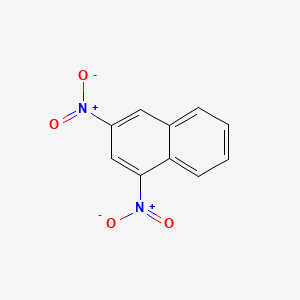

The synthesis of compounds structurally related to aminobenztropine involves intricate chemical processes. A notable method includes the direct reductive cyclocondensation of nitro groups with amido groups, pivotal in the synthesis of dialkylamino-substituted dibenzodiazepines and their hetero analogues through intramolecular aza-Wittig condensation (Tryniszewski et al., 2019). Another approach involves base and catalyst-free synthesis using a cascade N-nitroallylation-intramolecular aza-Michael addition, offering an efficient pathway to synthesize nitrobenzodiazepines (Nair et al., 2019).

Molecular Structure Analysis

The molecular structure of aminobenztropine derivatives has been elucidated through various synthetic strategies. For instance, the structure-based development of bacterial nitroreductase against nitrobenzodiazepine-induced hypnosis reveals insights into the molecular interactions and conformational changes that enhance the activity of certain derivatives (LinWu et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving aminobenztropine analogues are complex and varied. The synthesis of 2-amino-2′-[18F]fluorobenzhydrols, intermediates for benzodiazepine-2-ones, showcases the intricate reactions these compounds undergo, demonstrating their versatile chemical properties (Johnström & Stone-Elander, 1994).

Physical Properties Analysis

The physical properties of aminobenztropine derivatives, including their solubility, melting points, and crystal structures, are essential for understanding their behavior in various environments. Studies such as the characterization of 2-amino-5-nitrobenzophenone and its derivatives provide detailed insights into these aspects (Cox et al., 1998).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other compounds, are crucial for the application and further modification of aminobenztropine derivatives. Research into the expedient one-pot synthesis of novel chiral 2-substituted 5-phenyl-1,4-benzodiazepine scaffolds from amino acid-derived amino nitriles sheds light on the chemical versatility and potential transformations of these compounds (Herrero et al., 2003).

Scientific Research Applications

Metabolism and Neurological Effects

Aminobenztropine, as part of the nitrobenzodiazepine (NBDZ) class, plays a significant role in neuropsychological pharmacology. Studies have investigated its metabolism and neurological effects, particularly focusing on its transformation in the body and its interaction with enzymes and receptors in the brain. For instance, LinWu et al. (2009) explored the role of Escherichia coli nitroreductase NfsB in the metabolism of nitrobenzodiazepines, highlighting its impact on neurological effects, especially in cases of drug abuse or addiction (LinWu et al., 2009).

Psychotropic Drug Efficacy

Aminobenztropine's efficacy as a psychotropic drug has been a focal point of research. Studies have delved into its impact on cell proliferation and differentiation, with findings suggesting that it, along with other benzodiazepines, may have antiproliferative effects on various cell types, including cancer cells. This line of research, as explored by Nordenberg et al. (1999), provides insights into the potential antitumoral properties of psychotropic drugs like aminobenztropine (Nordenberg et al., 1999).

Reengineering for Anticancer Applications

The structural modification and reengineering of compounds similar to aminobenztropine have been explored for enhanced anticancer activity. Kastrinsky et al. (2015) researched the development of tricyclic anti-cancer agents, demonstrating the potential of reengineered phenothiazine and dibenzazepine tricyclics, similar in structure to aminobenztropine, in targeting cancer cells while minimizing neurotropic effects (Kastrinsky et al., 2015).

Detoxification and Pharmacokinetics

LinWu et al. (2010) focused on the detoxification pathways of nitrobenzodiazepines like aminobenztropine. Their research emphasized the role of flavin-containing reductases in converting these compounds into less harmful metabolites, thereby elucidating the detoxification pathways and pharmacokinetics of drugs like aminobenztropine (LinWu et al., 2010).

Transdermal Application and Pharmacotherapy

Research by Nguyễn et al. (2008) examined the formulation of transdermal patches containing benztropine, a compound structurally related to aminobenztropine. This study provided insights into alternative drug delivery methods, potentially enhancing the pharmacotherapeutic profile of compounds like aminobenztropine (Nguyễn et al., 2008).

Analytical Methods for Benzodiazepine Determination

The analytical determination of benzodiazepines, including compounds similar to aminobenztropine, is crucial for both clinical and research purposes. Szatkowska et al. (2014) reviewed various chemical methods like high-performance liquid chromatography and gas chromatography used for analyzing benzodiazepine derivatives, providing a comprehensive understanding of the analytical landscape surrounding drugs like aminobenztropine (Szatkowska et al., 2014).

Mechanism of Action

Target of Action

Aminobenztropine, also known as 3-(2’-Aminobenzhydryloxy)tropane or ABT, is a high-affinity muscarinic ligand . Its primary targets are the muscarinic cholinergic receptors . These receptors play a crucial role in various functions of the nervous system, including memory, learning, and motor control.

Mode of Action

Aminobenztropine interacts with its targets, the muscarinic cholinergic receptors, by binding to them with high affinity . This interaction results in the inhibition of these receptors, which can lead to changes in the transmission of nerve signals in the brain. The exact nature of these changes can vary depending on the specific type of receptor that Aminobenztropine interacts with and the location of these receptors in the brain.

Pharmacokinetics

Similar compounds, such as benzatropine, are known to be metabolized in the liver and excreted via the kidneys . The bioavailability of Aminobenztropine would be influenced by these ADME properties, as well as factors such as the route of administration and the presence of other drugs in the system.

Result of Action

The molecular and cellular effects of Aminobenztropine’s action are likely to involve changes in the transmission of nerve signals in the brain, due to its inhibition of muscarinic cholinergic receptors . This could potentially result in alterations in memory, learning, and motor control, among other functions.

properties

IUPAC Name |

2-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy-phenylmethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-23-16-11-12-17(23)14-18(13-16)24-21(15-7-3-2-4-8-15)19-9-5-6-10-20(19)22/h2-10,16-18,21H,11-14,22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFDKINRISJFCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001007934 | |

| Record name | 2-{[(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy](phenyl)methyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001007934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500379 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Aminobenztropine | |

CAS RN |

88097-86-3 | |

| Record name | 3-(2'-Aminobenzhydryloxy)tropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088097863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy](phenyl)methyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001007934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is Aminobenztropine utilized in the study of muscarinic acetylcholine receptors?

A1: Aminobenztropine functions as a high-affinity ligand in affinity chromatography, a technique employed to purify proteins like mAChRs. [] In the research, Aminobenztropine is immobilized on a chromatography column. When a solution containing solubilized mAChRs is passed through this column, the receptors bind specifically to the Aminobenztropine. This binding allows other proteins and impurities to be washed away. Subsequently, the bound mAChRs are eluted from the column, resulting in a purified mAChR sample. This purified sample can then be used for various downstream experiments and characterizations. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-methoxy-5-(2-oxo-1-benzopyran-3-yl)phenyl]-5-nitro-2-furancarboxamide](/img/structure/B1222015.png)

![2-methoxy-3,5-dimethyl-6-[(2S,4Z)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B1222020.png)

![5-[6-[(4-Aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B1222038.png)